![molecular formula C9H10ClNO3 B13578155 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B13578155.png)
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol: ®-2-Amino-2-(benzo[d][1,3]dioxol-5-yl)ethanol , is a compound with an intriguing structure. It consists of two key components: the benzo[d][1,3]dioxole ring and the amino alcohol group. The benzo[d][1,3]dioxole moiety imparts unique properties to this compound, making it an interesting subject for study .
Vorbereitungsmethoden
Synthetic Routes: The synthesis of 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol involves several steps. One common approach is via a Pd-catalyzed C-N cross-coupling reaction . Here are the key steps:
Introduction of the Benzo[d][1,3]dioxole Group: Start with a suitable precursor (e.g., 3-bromoindole) and introduce the benzo[d][1,3]dioxole group at the N1-position using a copper-catalyzed coupling reaction followed by bromination.
Amination: Perform a Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd~2~(dba)~3~] and cesium carbonate (Cs~2~CO~3~) as the base with the 3-bromoindole intermediate.
Industrial Production: Industrial-scale production methods may involve modifications of the synthetic routes, optimization of reaction conditions, and scalability considerations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions.
Substitution: It is amenable to substitution reactions at various positions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative conditions (e.g., KMnO4) can lead to the formation of new functional groups.
Major Products: The major products formed from reactions involving 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol vary based on the specific reaction type. These could include substituted derivatives, cyclization products, or intermediates for further functionalization.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Anticancer Activity: While not directly studied for this compound, related indoles have shown anticancer potential.
Mechanism of Action: Investigate its effects on cellular processes, including cell cycle arrest and apoptosis.
Fine Chemicals: Its unique structure may find applications in specialty chemicals and materials.
Wirkmechanismus
The precise mechanism by which 2-Amino-1-(7-chlorobenzo[d][1,3]dioxol-5-yl)ethan-1-ol exerts its effects remains an active area of research. It likely interacts with cellular targets, affecting pathways involved in cell growth, division, and survival.
Vergleich Mit ähnlichen Verbindungen
While this compound shares features with other indoles, its specific combination of the benzo[d][1,3]dioxole ring and amino alcohol group sets it apart
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
2-amino-1-(7-chloro-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C9H10ClNO3/c10-6-1-5(7(12)3-11)2-8-9(6)14-4-13-8/h1-2,7,12H,3-4,11H2 |
InChI-Schlüssel |
FIUIABVXAUFLRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C(=CC(=C2)C(CN)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


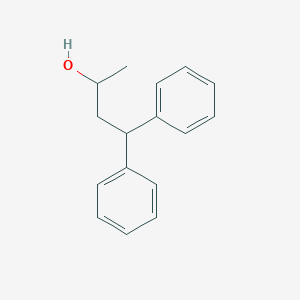

![7-Oxaspiro[4.5]decan-2-one](/img/structure/B13578085.png)
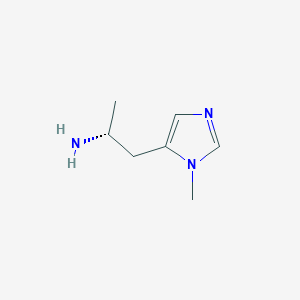
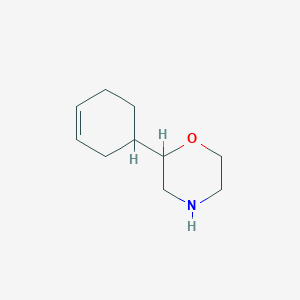
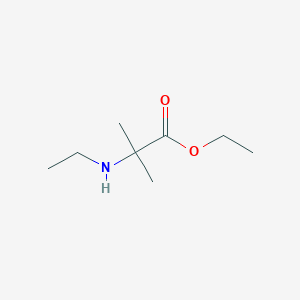

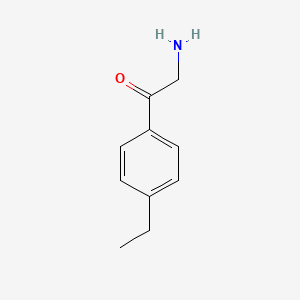
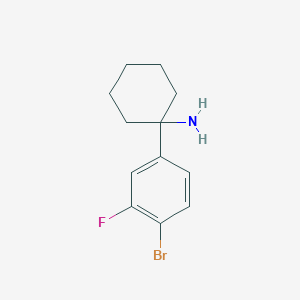
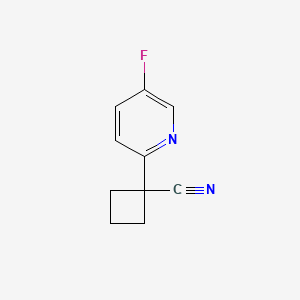
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
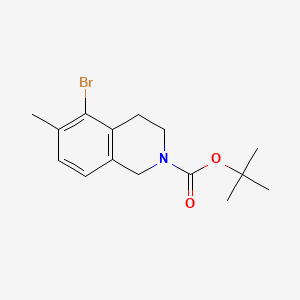

![Tert-butyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13578161.png)
